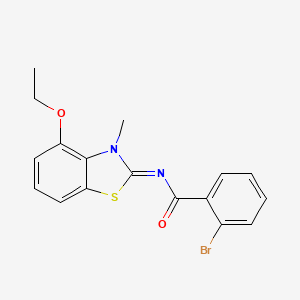

2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2S/c1-3-22-13-9-6-10-14-15(13)20(2)17(23-14)19-16(21)11-7-4-5-8-12(11)18/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZAXHMGFJNYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3Br)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-4-ethoxy-3-methylbenzothiazole with 2-bromobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The benzothiazole moiety can participate in redox reactions.

Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products depend on the specific reactions. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide typically involves a condensation reaction between 4-ethoxy-3-methylbenzo[d]thiazole and an appropriate amine. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. It has shown significant activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations. For instance:

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 100 | 99 |

| Other tested compounds | 250 | 98 |

These results suggest promising applications in treating bacterial infections, especially those resistant to conventional antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines, with IC50 values indicating potent cytotoxic effects. The structure-activity relationship (SAR) analysis reveals that modifications to the benzothiazole moiety can enhance efficacy against specific cancer types. Mechanisms of action include:

- Enzyme Inhibition : Inhibiting key enzymes involved in metabolic pathways of cancer cells.

- Receptor Binding : Interacting with specific receptors to modulate signaling pathways critical for cell survival.

- Reactive Oxygen Species Generation : Inducing oxidative stress in target cells leading to apoptosis .

Case Studies and Research Findings

Several studies have investigated the pharmacological activities of similar compounds and their derivatives:

- Antimicrobial Activity : A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings emphasized the importance of structural modifications for enhancing antimicrobial efficacy .

- Anticancer Screening : Research on substituted benzamides linked to 2-mercaptobenzimidazole revealed significant anticancer effects against various cancer cell lines, indicating that structural features greatly influence biological activity .

Mechanism of Action

The mechanism of action for 2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzothiazole moiety can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-bromo-N-methylbenzamide: Lacks the benzothiazole moiety, making it less versatile in biological applications.

4-ethoxy-3-methyl-1,3-benzothiazole: Does not have the benzamide core, limiting its use in certain synthetic applications.

Uniqueness

2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to the combination of the benzamide and benzothiazole moieties, which confer a wide range of chemical reactivity and potential applications. This dual functionality makes it a valuable compound in both synthetic and applied chemistry.

Biological Activity

2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzothiazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H15BrN2O2S |

| Molecular Weight | 396.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 73863-44-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-methylbenzothiazole with 2-bromobenzoyl chloride in the presence of a suitable base. This method has been optimized to enhance yield and purity.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).

Case Study Findings:

- Inhibition of Cell Proliferation : In vitro assays showed that at concentrations of 1, 2, and 4 µM, the compound significantly inhibited cell proliferation in A431 and A549 cells.

- Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis and causes cell cycle arrest in treated cells. Western blot assays revealed downregulation of key survival pathways such as AKT and ERK signaling.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed by measuring levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. The results indicated that treatment with the compound led to a significant reduction in these cytokines, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to:

- DNA Intercalation : The benzothiazole ring structure allows for intercalation into DNA, disrupting replication processes.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell metabolism and inflammatory responses.

Comparative Analysis with Similar Compounds

A comparative analysis with other benzothiazole derivatives reveals that while many possess anticancer properties, the specific substitution patterns on the benzothiazole ring can significantly influence their potency and selectivity.

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| 2-bromo-N-(4-ethoxy-3-methylbenzothiazol) | High | Moderate |

| Benzothiazole derivative A | Moderate | High |

| Benzothiazole derivative B | Low | Low |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted benzothiazole precursors with brominated benzoyl chlorides. Key steps include:

- Cyclization : Use of 4-ethoxy-3-methyl-1,3-benzothiazol-2-amine as the core scaffold, reacted with 2-bromobenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere .

- Optimization : Control reaction temperature (60–70°C) and stoichiometric ratios (1:1.2 amine:benzoyl chloride) to minimize by-products. Employ HPLC (C18 column, acetonitrile/water gradient) to monitor purity .

- Challenges : Competing hydrolysis of the benzothiazolylidene group in polar protic solvents; use anhydrous conditions and molecular sieves to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.